molecular formula C12H14IN3O2 B12529023 Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate CAS No. 652169-44-3

Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate

Cat. No.: B12529023
CAS No.: 652169-44-3
M. Wt: 359.16 g/mol
InChI Key: CZZUUORWVXEMGR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an iodine atom, a pyrrolidine ring, and a diazenyl group attached to a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate typically involves a multi-step process. One common method includes the iodination of a benzoate precursor followed by the introduction of the pyrrolidine and diazenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazenyl group or other functional groups in the molecule.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: A similar azo compound with different substituents.

    Methyl 3-iodo-4-(1-pyrrolidinylmethyl)benzoate: Another compound with a similar structure but different functional groups.

Uniqueness

Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

652169-44-3

Molecular Formula

C12H14IN3O2

Molecular Weight

359.16 g/mol

IUPAC Name

methyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate

InChI

InChI=1S/C12H14IN3O2/c1-18-12(17)9-4-5-11(10(13)8-9)14-15-16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3

InChI Key

CZZUUORWVXEMGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=NN2CCCC2)I

Origin of Product

United States

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